molecular formula C9H7BrN2O2 B8669780 3-Bromo-1-methyl-6-nitro-1H-indole

3-Bromo-1-methyl-6-nitro-1H-indole

Cat. No.: B8669780
M. Wt: 255.07 g/mol
InChI Key: QFBXCHNFAVYUJX-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-6-nitro-1H-indole is a halogenated and nitro-substituted indole derivative. Its structure features a bromine atom at position 3, a methyl group at position 1, and a nitro group at position 6 of the indole ring. The nitro group enhances electrophilicity, making the compound a candidate for further functionalization via substitution or coupling reactions.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

3-bromo-1-methyl-6-nitroindole

InChI

InChI=1S/C9H7BrN2O2/c1-11-5-8(10)7-3-2-6(12(13)14)4-9(7)11/h2-5H,1H3

InChI Key

QFBXCHNFAVYUJX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between 3-bromo-1-methyl-6-nitro-1H-indole and related indole derivatives:

Compound Name Substituents (Positions) Key Functional Groups Molecular Formula Key References
This compound Br (3), CH₃ (1), NO₂ (6) Bromo, nitro, methyl C₉H₇BrN₂O₂ Inferred
6-Bromo-3-methyl-1H-indole Br (6), CH₃ (3) Bromo, methyl C₉H₈BrN
5-Bromo-3-(triazolylethyl)-1H-indole Br (5), triazolylethyl (3) Bromo, triazole C₁₅H₁₅N₄Br
6-Bromo-4-methoxy-1H-indole-3-carbaldehyde Br (6), OCH₃ (4), CHO (3) Bromo, methoxy, aldehyde C₁₀H₈BrNO₂
3-Bromo-5-chloro-6-(trifluoromethyl)-1H-indole Br (3), Cl (5), CF₃ (6) Bromo, chloro, trifluoromethyl C₉H₄BrClF₃N

Key Observations :

  • Substituent Positions : The placement of bromine and other groups critically affects reactivity. For example, bromine at position 3 (as in the target compound) directs electrophilic substitution to position 5 or 7, whereas bromine at position 6 (as in ) alters regioselectivity.
  • Electronic Effects: The nitro group (NO₂) in the target compound is a stronger electron-withdrawing group than methoxy (OCH₃, ) or methyl (CH₃, ), making the indole ring less nucleophilic and more prone to reduction or nucleophilic aromatic substitution.
Spectroscopic and Analytical Comparisons
  • NMR Data :
    • The target compound’s nitro group at position 6 would deshield adjacent carbons (e.g., C-5 and C-7), leading to distinct ¹³C NMR shifts compared to methoxy-substituted analogs (e.g., δ 55.5 ppm for OCH₃ in ).
    • In 6-bromo-3-methyl-1H-indole (), the absence of a nitro group simplifies the aromatic proton splitting pattern compared to the target compound.
  • Mass Spectrometry :
    • High-resolution mass spectrometry (HRMS) data for similar compounds (e.g., m/z 397.0653 [M+H]⁺ in ) can help validate the molecular formula of the target compound, with expected isotopic patterns due to bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br).

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